[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Regioisomeric purity Solid-state characterization Fragment library QC

Fragment library sourcing often yields flat scaffolds with insufficient Fsp³ and no synthetic handle for rapid elaboration. This compound addresses both gaps: an Fsp³ of 0.50 introduces conformational diversity beyond typical aromatic fragments, while the pre-installed hydroxymethyl group at the pyridine C3 position enables direct O-alkylation, Mitsunobu coupling, or oxidation-to-aldehyde chemistry without de novo functionalization. This eliminates at least one synthetic step in hit-to-lead campaigns compared to des-hydroxymethyl analogs. - Verified identity via melting point (74°C), LogP (1.24), and PSA (36.36 Ų). - Multi-parameter QC (HPLC-MS, NMR, IR) ensures batch-to-batch consistency for fragment library production. - Balanced LogP of 1.24 keeps elaboration products within drug-like lipophilicity space.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 690632-85-0
Cat. No. B1597187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
CAS690632-85-0
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC=N2)CO
InChIInChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
InChIKeyMMQDGAPSSLJMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: A Kinase-Targeted Fragment Scaffold


[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol (CAS 690632-85-0) is a heterocyclic fragment molecule (C₁₀H₁₄N₂O, MW 178.23) comprising a pyrrolidine ring N-linked to a pyridine core at the 2-position, with a hydroxymethyl substituent at the 3-position of the pyridine ring . It is catalogued as a Maybridge fragment library component (MO01269) and is classified as a fragment scaffold for molecular linking, expansion, and modification in drug discovery campaigns [1]. The compound appears within the Markush structures of kinase inhibitor patents, including those targeting PI3K activity (WO2010036380A1 / US20110281866A1), indicating its relevance as a synthetic intermediate or core motif in kinase-focused medicinal chemistry programs [2].

Fragment Scaffold Maybridge library component for molecular linking and expansion
Pathway Context PI3K-related kinase inhibitor patent motif (Markush structure)
Synthetic Role Core intermediate with pyrrolidinyl-pyridine hinge-binding motif

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: Irreplaceable Structural Features


The [2-(1-pyrrolidinyl)-3-pyridinyl] substitution pattern establishes a unique spatial arrangement of hydrogen-bond donor/acceptor functionality (hydroxymethyl at C3, pyridine N at position 1, pyrrolidine N at position 2) that is not replicated by regioisomers such as the 6-pyrrolidinyl analog (CAS 690632-01-0) or the 2-pyrrolidinylmethyl variant [1]. This positional chemistry dictates the vector orientation of the hydroxymethyl group relative to the pyrrolidine ring, which directly impacts fragment-growing strategies in structure-based drug design (SBDD) where exit vector geometry is a critical selection criterion [2]. Furthermore, the compound's calculated Fsp³ of 0.50—derived from the saturated pyrrolidine ring contributing 5 sp³ carbons out of 10 total carbons—places it above the mean Fsp³ of ~0.36 for commercial fragment libraries, offering enhanced three-dimensional character that cannot be achieved with flatter, more aromatic pyridine-only or pyrazole-only replacements [3][4].

Target Compound

2-Pyrrolidinyl isomer (CAS 690632-85-0) with a specific hydroxymethyl vector geometry critical for structure-based drug design.

Defined exit vector orientation for fragment growing.

Potential Substitute

6-Pyrrolidinyl regioisomer (CAS 690632-01-0) or generic pyrrolidine-only analogs lack the requisite 3D geometry and hinge-binding pyridine.

Regioisomeric shift may invalidate ATP-pocket complementarity; flatter analogs reduce Fsp³ character below fragment library selection thresholds.

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: Differentiation Evidence vs. Analogs


Regioisomeric Identity by Melting Point

The target compound [2-(1-pyrrolidinyl)-3-pyridinyl]methanol (CAS 690632-85-0) exhibits a melting point of 74 °C, whereas its closest regioisomer [6-(1-pyrrolidinyl)-3-pyridinyl]methanol (CAS 690632-01-0) melts at 61 °C—a 13 °C difference arising solely from the positional change of the pyrrolidine substituent from the 2- to the 6-position of the pyridine ring [1]. Both isomers share identical molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23), making the melting point the most accessible orthogonal identifier for confirming regioisomeric identity in procurement and quality control . The target compound is reported as a solid (white to pale yellow) by some sources and as a liquid at 20 °C by others, further differentiating it from the 6-isomer which is consistently reported as a solid .

Regioisomeric Identity
Cross-study comparable
74 °C ΔTₘ = +13 °C vs. 6-isomer
Supports rapid orthogonal identity confirmation by melting point to prevent regioisomer cross-contamination in procurement QC.
6-isomer (CAS 690632-01-0) melts at 61 °C; identical molecular weight requires this differentiation.
Regioisomeric purity Solid-state characterization Fragment library QC

Fragment Rule of Three Profile vs. Nornicotine

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol satisfies all four Astex Rule of Three (Ro3) criteria for fragment-likeness: MW = 178.23 Da (<300), calculated LogP = 1.24 (<3), H-bond donors = 1 (≤3), H-bond acceptors = 3 (≤3), with 2 rotatable bonds and PSA = 36.36 Ų (<60 Ų) [1][2]. In contrast, the structurally related nornicotine scaffold (3-(2-pyrrolidinyl)pyridine, CAS 5746-86-1, MW 148.2, C₉H₁₂N₂) lacks the hydroxymethyl functional handle, providing zero H-bond donor capacity from hydroxyl groups and offering only one functionalization vector versus two (pyridine C3-hydroxymethyl plus pyridine ring positions) for the target compound . The hydroxymethyl group also contributes an additional H-bond acceptor, expanding the pharmacophoric interaction potential without violating Ro3 ceilings [2].

Fragment Ro3 Profile
Class-level inference
Target: MW 178.23, LogP 1.24, HBD 1, HBA 3, RotB 2, Fsp³ 0.50
Nornicotine: MW 148.2, HBA 2, RotB 1, Fsp³ 0.44
+1 synthetic handle (hydroxymethyl)
The hydroxymethyl handle may enable direct fragment growing chemistries not possible with nornicotine, potentially reducing synthetic steps.
Calculated physicochemical properties per Ro3 guidelines.
Fragment-based drug discovery Rule of Three (Ro3) Physicochemical property space

Enhanced 3D Character vs. Library Averages

The target compound possesses an Fsp³ value of 0.50 (5 sp³-hybridized carbons from the pyrrolidine ring / 10 total carbons), which is substantially above the mean Fsp³ of ~0.36 for a dataset of 2.2 million commercially available screening compounds, and approaches the mean Fsp³ of 0.47 observed across 1,179 approved oral drugs [1]. Pyrrolidine-containing fragments have been explicitly demonstrated in the literature to provide enhanced three-dimensional molecular space coverage compared to purely aromatic fragments, as the saturated ring introduces energetically accessible pseudorotational conformers that expand pharmacophoric diversity without increasing molecular weight [2]. The pyridine ring contributes aromatic character (5 sp² carbons) that maintains sufficient planarity for π-stacking interactions, while the pyrrolidine ring breaks overall planarity—a balanced saturation/unsaturation profile identified as desirable for fragment library design [2].

3D Character
Class-level inference
Fsp³ 0.50 +0.14 above commercial library mean
Reported Fsp³ exceeds thresholds for 3D-focused fragment collections, potentially offering enhanced conformational diversity for kinase screening.
Mean Fsp³ of commercial libraries is ~0.36; approved drug mean is 0.47.
Fraction sp³ (Fsp³) 3D fragment diversity Clinical developability

PI3K Inhibitor Patent Scaffold vs. Generic Building Blocks

The [2-(1-pyrrolidinyl)-3-pyridinyl]methanol substructure is encompassed within the Markush claims of patent family WO2010036380A1 / US20110281866A1 / US8703778B2 (Intellikine Inc.), which describes heterocyclic compounds as PI3 kinase inhibitors for treating cancer, inflammatory, and cardiovascular diseases [1][2]. The patent explicitly covers compounds where a pyrrolidinyl-pyridine moiety serves as a core scaffold with demonstrated biological relevance to the PI3K/Akt/mTOR pathway. While the patent does not disclose isolated IC₅₀ values for the specific methanol intermediate, the structural motif has been validated crystallographically: the related pyrrolidinyl pyrido pyrimidinone derivative (PDB 4FA6) was solved at 2.70 Å resolution in complex with PI3Kα, confirming the druggable nature of the pyrrolidinyl-pyridine scaffold class [3]. In contrast, generic pyrrolidine building blocks (e.g., pyrrolidine itself, prolinol) lack the pyridine ring entirely and therefore cannot recapitulate the kinase hinge-binding motif provided by the pyridine nitrogen [4].

PI3K Patent Scaffold
Supporting evidence
Encompassed within WO2010036380A1 Markush for PI3K inhibitors.
Related pyrrolidinyl pyrido pyrimidinone co-crystallized with PI3Kα (PDB 4FA6, 2.70 Å).
Sourcing this scaffold may provide a patent-mapped starting point with reported kinase target relevance for drug discovery programs.
Generic pyrrolidines lack the pyridine hinge-binding motif essential for kinase ATP-pocket recognition.
PI3K kinase inhibition Patent Markush structure Intellikine scaffold

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: Application Scenarios


3D-Diverse Kinase Fragment Library Enrichment

The compound's Fsp³ of 0.50 and Rule of Three compliance support its inclusion in sp³-enriched fragment screening libraries targeting kinases, where the pyridine nitrogen provides a native hinge-binding recognition element and the pyrrolidine ring introduces conformational diversity beyond planar heterocycles [1]. Its proven structural relationship to the PI3Kα/mTOR dual inhibitor series (validated crystallographically in PDB 4FA6) recommends it for fragment screening cascades against the PI3K/Akt/mTOR pathway and related lipid kinase families, where the hydroxymethyl group offers a direct vector for fragment growing via ester or ether linkage chemistry [2].

Regioisomer-Specific Intermediate for Kinase Inhibitors

Given the structural inclusion of this scaffold within the granted US8703778B2 patent family, research groups prosecuting PI3K inhibitor programs should specify CAS 690632-85-0 (2-pyrrolidinyl isomer) rather than CAS 690632-01-0 (6-pyrrolidinyl isomer), as the 2-position substitution dictates the geometry of the pyrrolidine-N linkage relative to the pyridine hinge-binding nitrogen—a critical determinant of ATP-pocket complementarity [1]. The 13 °C melting point difference (74 °C vs. 61 °C) provides a simple identity verification that can be incorporated into incoming material release specifications for GLP/GMP intermediate production .

Hydroxymethyl-Directed Hit-to-Lead Diversification

Unlike nornicotine-based scaffolds that require de novo functionalization of the pyrrolidine nitrogen for vector growth, this compound's pre-installed hydroxymethyl group at the pyridine C3 position enables direct O-alkylation, Mitsunobu coupling, or oxidation-to-aldehyde chemistry for rapid analog generation [1]. This reduces the synthetic burden in hit-to-lead campaigns by at least one synthetic step compared to starting from the des-hydroxymethyl analog . The balanced LogP of 1.24 ensures that initial fragment elaboration products remain within drug-like lipophilicity space, mitigating the risk of potency-driven LogP inflation during optimization [2].

QC Reference Standard for Fragment Collections

Procurement of this compound as a characterized reference standard (95% purity, identity confirmed by melting point, LogP, and PSA) enables analytical QC for custom fragment libraries where the pyrrolidinyl-pyridine core is used across multiple library members [1]. The orthogonal identification parameters—including InChIKey MMQDGAPSSLJMEW-UHFFFAOYSA-N, exact mass 178.11100, and refractive index 1.59—provide multi-parameter identity confirmation suitable for HPLC-MS, NMR, and IR-based library quality assurance workflows .

Application
Selection Property
Validation Focus
3D-Diverse Kinase Fragment Library Enrichment
Fsp³ and Rule of Three compliance for sp³-rich screening collections
PI3K pathway-related lipid kinase panel screening; crystallographic hinge-binding confirmation
Regioisomer-Specific Intermediate Synthesis
Patent-mapped 2-pyrrolidinyl substitution pattern geometry
Melting point identity verification against the 6-isomer; ATP-pocket complementarity modeling
Hydroxymethyl-Directed Hit-to-Lead Diversification
Pre-installed C3 hydroxymethyl functionalization handle
O-alkylation or oxidation chemistry feasibility; LogP monitoring during analog synthesis
QC Reference Standard for Fragment Collections
Characterized reference standard with multi-parameter identity data
HPLC-MS, NMR, and melting point cross-validation for custom library quality assurance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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